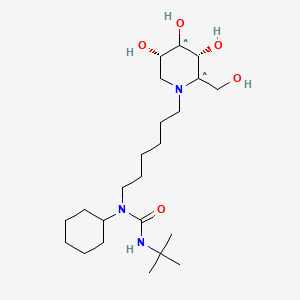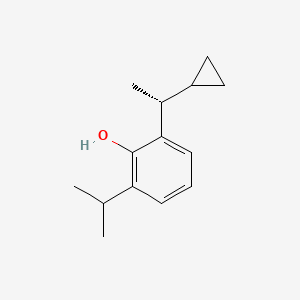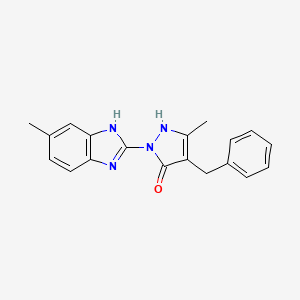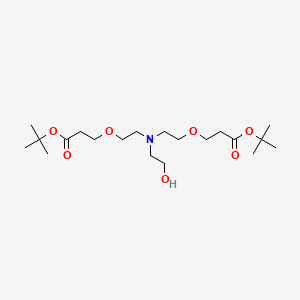
IHVR-19029
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IHVR-19029 is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes play a crucial role in the maturation of viral glycosylated envelope proteins that utilize the calnexin-mediated folding pathway . The compound has garnered attention due to its activity against multiple hemorrhagic fever viruses.
Wissenschaftliche Forschungsanwendungen
Enhanced Oral Bioavailability and Antiviral Activity : IHVR-19029 is identified as a lead endoplasmic reticulum α-glucosidases I and II inhibitor, showing protective effects in mice against Ebola and Marburg virus infections when administered via injection. However, its oral administration is limited due to low bioavailability and off-target interactions with gut glucosidases. Research by Ma et al. (2017) developed ester prodrugs of IHVR-19029 to improve bioavailability and reduce side effects, demonstrating antiviral activities against dengue virus infection and species-dependent bioconversion in mice and humans (Ma et al., 2017).
Combination Therapy for Enhanced Antiviral Potency : Another study by Ma et al. (2018) explored the combination of IHVR-19029 with another broad-spectrum antiviral agent, favipiravir (T-705), for treating viral hemorrhagic fevers. The combination synergistically inhibited the replication of Yellow fever and Ebola viruses in cultured cells and significantly increased the survival rate of infected animals in a mouse model. This study supports the concept of a combinational therapeutic strategy for viral hemorrhagic fevers (Ma et al., 2018).
Eigenschaften
InChI |
InChI=1S/C23H43N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17,19-20,27-30H,4-16H2,1-3H3,(H,24,31)/t19-,20+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVPIGXAYUUWJC-VQTJNVASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(CCCCCCN1CC([C](C([C]1CO)O)O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C]([C@@H]([C]1CO)O)O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-cyclohexyl-1-(6-((2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl)hexyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)
![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)


